molecular formula C9H6F6O2 B1330457 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol CAS No. 836-79-3

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Cat. No. B1330457
CAS RN: 836-79-3
M. Wt: 260.13 g/mol
InChI Key: XBQISEWBYMWLET-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, also known as 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol, is an organic compound with the molecular formula C9H6F6O . It is a fluorinated polar solvent of high ionizing power . This compound has been used as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .


Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP), a similar compound, has been used as a solvent in various chemical transformations, including transition metal-catalyzed C–H bond functionalization reactions . It has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations .

Scientific Research Applications

  • Organic Synthesis

    • 1,1,1,3,3,3-Hexafluoro-2-propanol is used in organic synthesis .
    • It is used as a solvent for synthesis .
  • Peptide Research

    • This compound has been used in peptide research, specifically in the self-assembly of aromatic dipeptides .
    • The solvents 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) were used to induce self-assembly of an aromatic dipeptide, namely Tyr–Phe (YF) .
    • SEM images showed that HFIP and TFE can induce self-assembly with completely different morphologies, namely microribbons and microspheres, respectively .
  • Polymerization

    • 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .
  • Preparation of Polymers

    • 1,1,1,3,3,3-Hexafluoro-2-propanol is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
  • Friedel-Crafts Reactions

    • It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .
  • Electrochemical Methods

    • Hexafluoro-2-propanol is used in electrochemical methods .
    • It has the ability to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions .
  • Organometallic and Inorganic Chemistry

    • It is used in organometallic and inorganic chemistry .
    • It is a polar, strongly hydrogen bond–donating solvent with the ability to stabilize ionic species .
  • Biology

    • Hexafluoro-2-propanol is used in biology .
    • It is used as a solvent for organic synthesis, particularly for reactions involving oxidations and strong electrophiles .
  • Materials and Polymer Science

    • It is used in materials and polymer science .
    • It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
  • Preparation of Cyclodextrin-Assembled Material

    • Hexafluoro-2-propanol can be used as a solvent to prepare cyclodextrin-assembled material .
  • Electrochemical Methods

    • Hexafluoro-2-propanol is used in electrochemical methods .
    • It has the ability to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions .
  • Organometallic and Inorganic Chemistry

    • It is used in organometallic and inorganic chemistry .
    • It is a polar, strongly hydrogen bond–donating solvent with the ability to stabilize ionic species .
  • Biology

    • Hexafluoro-2-propanol is used in biology .
    • It is used as a solvent for organic synthesis, particularly for reactions involving oxidations and strong electrophiles .
  • Materials and Polymer Science

    • It is used in materials and polymer science .
    • It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
  • Preparation of Cyclodextrin-Assembled Material

    • Hexafluoro-2-propanol can be used as a solvent to prepare cyclodextrin-assembled material .

Safety And Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol, a similar compound, is known to cause severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQISEWBYMWLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232862
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

CAS RN

836-79-3
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
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4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol
Reactant of Route 6
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Citations

For This Compound
1
Citations
B Dai, X Chen, X Yang, G Yang, S Li, L Zhang… - Separation and …, 2022 - Elsevier
A novel S-scheme Au/gC 3 N 4 /BiO 1.2 I 0.6 plasmonic heterojunction was constructed by calcining a mixture of flower-like BiOI and Au/gC 3 N 4 nanosheets for the first time. This Au/…
Number of citations: 27 www.sciencedirect.com

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